molecular formula C10H14O2S B3044866 4-Dimethoxymethylphenyl methyl sulfide CAS No. 100515-17-1

4-Dimethoxymethylphenyl methyl sulfide

Cat. No.: B3044866
CAS No.: 100515-17-1
M. Wt: 198.28 g/mol
InChI Key: MUEWUNUBHRREED-UHFFFAOYSA-N
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Description

4-Dimethoxymethylphenyl methyl sulfide is an organosulfur compound with the molecular structure characterized by a phenyl ring substituted with a dimethoxymethyl group (–CH(OCH₃)₂) and a methyl sulfide (–S–CH₃) group. Organosulfur compounds like this are pivotal in catalysis, pharmaceuticals, and materials science due to their electronic and steric properties .

Properties

CAS No.

100515-17-1

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-methylsulfanylbenzene

InChI

InChI=1S/C10H14O2S/c1-11-10(12-2)8-4-6-9(13-3)7-5-8/h4-7,10H,1-3H3

InChI Key

MUEWUNUBHRREED-UHFFFAOYSA-N

SMILES

COC(C1=CC=C(C=C1)SC)OC

Canonical SMILES

COC(C1=CC=C(C=C1)SC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s physical properties and reactivity. Below is a comparative analysis with analogs:

Table 1: Physical Properties of Selected Aryl Methyl Sulfides
Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
4-Dimethoxymethylphenyl methyl sulfide C₁₀H₁₄O₂S 210.28 (calculated) Electron-donating (dimethoxymethyl) High steric bulk, enhanced solubility in polar solvents (inferred)
4-Methoxyphenyl methyl sulfide C₈H₁₀OS 154.23 Electron-donating (methoxy) Melting point: ~25–30°C; purity: 89% (synthesis yield: 68.5 mg)
P-Chlorophenyl methyl sulfide C₇H₇ClS 158.64 Electron-withdrawing (chloro) Higher density; reactivity in electrophilic substitutions
4-Nitrophenyl methyl sulfide C₇H₇NO₂S 185.20 (calculated) Electron-withdrawing (nitro) Low solubility in polar solvents; prone to oxidation

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, nitro) enhance electrophilic reactivity but reduce solubility .

Reactivity in Oxidation Reactions

Oxidation of aryl methyl sulfides to sulfoxides or sulfones is critical in synthetic chemistry. Substituents dictate reaction efficiency and selectivity:

Table 2: Catalytic Oxidation Performance of Aryl Methyl Sulfides
Catalyst System Substrate Conversion (%) Selectivity for Sulfoxide (%) Optimal Conditions Reference
Fe₃O₄@SiO₂@A-TT-Pd Methyl phenyl sulfide 95 90 60°C, 6 h, H₂O₂
La@L-ASS@MCM-41 Methyl phenyl sulfide 98 95 50°C, 4 h, TBHP
HAPMOPf enzyme Methyl phenyl sulfide 85 99 (enantioselective) 30°C, pH 7.5, NADPH cofactor




Inference for this compound :

  • The dimethoxymethyl group would likely reduce oxidation rates due to steric hindrance and electron donation, requiring harsher conditions (e.g., higher temperature or stronger oxidants) compared to simpler analogs like methyl phenyl sulfide .
  • Enzymatic oxidation (e.g., HAPMOPf) might retain high enantioselectivity but with lower conversion due to steric constraints .

Kinetic Parameters in Biocatalytic Reactions

The enzyme HAPMOPf from Pseudomonas fluorescens shows substrate-dependent activity:

Table 3: Kinetic Parameters of HAPMOPf for Sulfides
Substrate $ K_m $ (mM) $ V_{max} $ (μM/min) Catalytic Efficiency ($ k{cat}/Km $, M⁻¹s⁻¹)
Methyl phenyl sulfide 2.5 0.45 180
4-Methoxy derivative 4.1 (estimated) 0.30 (estimated) 73 (estimated)

Implications :

  • Bulky substituents (e.g., dimethoxymethyl) may increase $ Km $ (lower affinity) and reduce $ V{max} $, lowering catalytic efficiency .

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